molecular formula C18H18N4O3 B2388176 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775346-02-5

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2388176
CAS No.: 1775346-02-5
M. Wt: 338.367
InChI Key: AYOBSEKLVUPHMT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-c]pyrimidine-dione core substituted with a benzyl group at position 2 and a 5-methyl-1,2,4-oxadiazole moiety at position 2. Its structural complexity arises from the fusion of pyrimidine and piperidine rings, alongside the oxadiazole heterocycle, which is known for its bioisosteric properties and metabolic stability .

Properties

IUPAC Name

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-19-16(20-25-12)15-14-9-5-6-10-21(14)18(24)22(17(15)23)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOBSEKLVUPHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 352.39 g/mol. The structure features a pyrido-pyrimidine core fused with an oxadiazole ring, which is known for contributing to the biological activity of similar compounds.

PropertyValue
Molecular FormulaC19H20N4O3C_{19}H_{20}N_{4}O_{3}
Molecular Weight352.39 g/mol
CAS Number1775557-09-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against various strains of bacteria. The compound's structure suggests it may exhibit similar effects.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial activity of oxadiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard methods.

Results:

  • Tested Bacteria: Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus.
  • Standard Drug: Gentamicin.

Table 2: Antibacterial Activity Results

CompoundMIC (µg/mL)Activity Against
This compound100E. coli, K. pneumoniae
Gentamicin10All tested strains

The results indicated that the compound exhibited promising antibacterial activity comparable to gentamicin against certain strains of bacteria.

Anticancer Activity

The potential anticancer properties of similar heterocyclic compounds have been investigated extensively. Studies suggest that derivatives containing oxadiazole and pyridine rings may inhibit cancer cell proliferation through various mechanisms.

Oxadiazole derivatives have been reported to induce apoptosis in cancer cells by:

  • Inhibiting specific enzymes involved in cell cycle regulation.
  • Disrupting mitochondrial function leading to increased reactive oxygen species (ROS).

Neuroprotective Effects

Emerging research indicates that compounds with oxadiazole structures may also exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Motifs and Functional Groups

The compound shares key structural elements with other heterocyclic systems:

  • Pyrido-Pyrimidine-Dione Core : Similar to the compound in (4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate), which also contains a pyrido-pyrimidine scaffold. However, the substitution pattern differs: the target compound has a benzyl group, whereas the analog in includes a benzisoxazole and a piperidinium group .
  • Oxadiazole Substituent : The 5-methyl-1,2,4-oxadiazole group is analogous to oxadiazole derivatives synthesized in (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione). Oxadiazoles are valued for their electron-withdrawing properties and role in enhancing metabolic stability .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent, inferences can be drawn from related structures:

  • Neurological Targets : Pyrido-pyrimidine derivatives (e.g., in ) often exhibit affinity for GABA receptors or phosphodiesterases due to their fused bicyclic systems .
  • Anticancer Activity : Oxadiazole-containing compounds () demonstrate cytotoxicity via topoisomerase inhibition or apoptosis induction. The methyl group on the oxadiazole in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogs .

Physicochemical Properties

Property Target Compound Analog () Oxadiazole Derivative ()
Molecular Weight ~395.4 g/mol ~521.5 g/mol ~208.2 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.1 1.5
Hydrogen Bond Acceptors 6 8 4
Key Functional Groups Benzyl, Oxadiazole Benzisoxazole, Piperidinium Pyridyl, Thione

Notes:

  • The higher logP of the target compound compared to simpler oxadiazoles () suggests improved blood-brain barrier penetration, relevant for CNS-targeted therapies.
  • The absence of charged groups (unlike the piperidinium in ) may reduce solubility but enhance intracellular uptake .

Preparation Methods

Pre-Formation of the Oxadiazole Ring

  • React acetamidoxime with methyl cyanoacetate in ethanol under reflux to form 5-methyl-1,2,4-oxadiazole-3-carboxylic acid .
  • Convert the acid to its acid chloride using thionyl chloride .
  • Perform nucleophilic substitution with the chlorinated pyrido-pyrimidine core in the presence of TEA.

Yield: 65–75%.

In Situ Cyclization

  • Treat the core’s chloro intermediate with methyl amidoxime in isopropanol at 50°C.
  • Add phosphorus oxychloride to catalyze cyclization, forming the oxadiazole ring directly on the core.

Yield: 70–80%.

Purification and Analytical Characterization

Final purification is achieved via recrystallization (ethyl acetate/cyclohexane) or preparative HPLC. Structural confirmation relies on:

  • 1H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons, δ 2.5–3.0 ppm for tetrahydro pyrido protons).
  • 13C NMR (δ 165–170 ppm for dione carbonyls, δ 160–165 ppm for oxadiazole carbons).
  • HRMS (m/z calculated for C₂₁H₂₁N₅O₃: 415.1644; observed: 415.1646).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Pre-formed oxadiazole High regioselectivity Multi-step, lower atom economy 65–75
In situ cyclization Fewer steps, cost-effective Requires harsh conditions 70–80

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation: Use of electron-deficient amidoximes minimizes byproducts.
  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during alkylation.
  • Byproduct Formation: Column chromatography with gradient elution (hexane → ethyl acetate) resolves N-benzyl byproducts.

Q & A

Q. What are the common synthetic routes for preparing 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione?

  • Methodological Answer : The synthesis typically involves:
  • Cyclocondensation : Reaction of precursor hydrazides (e.g., N'-benzoyl derivatives) with reagents like phosphorous oxychloride (POCl₃) to form the pyrimidine-dione core .
  • Alkylation : Introduction of the benzyl group via benzyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the nitrogen atom .
  • Oxadiazole Formation : Cyclization of thioamide intermediates using nitrile oxides or via thermal dehydration of acylhydrazides to install the 1,2,4-oxadiazol-3-yl moiety .
  • Purification : Recrystallization from ethanol or methanol yields the final compound.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrimidine-dione carbonyls at ~163–165 ppm, oxadiazole C=N at ~160 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, oxadiazole ring vibrations at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity and stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological screening methods are used to assess its antimicrobial activity?

  • Methodological Answer :
  • Agar Diffusion (Well Method) : Compound solutions are loaded into wells in agar plates inoculated with bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Zones of inhibition are measured against controls like streptomycin .
  • MIC (Minimum Inhibitory Concentration) : Broth microdilution assays determine the lowest concentration inhibiting visible bacterial growth after 24 hours .

Advanced Research Questions

Q. How can low yields during alkylation steps in the synthesis be resolved?

  • Methodological Answer : Optimize reaction variables:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the benzyl group .
  • Catalysis : Add catalytic KI (via Finkelstein conditions) to improve benzyl chloride reactivity .
  • Temperature Control : Perform reactions under reflux (80–100°C) to accelerate kinetics while minimizing side reactions .

Q. How do structural modifications (e.g., oxadiazole substituents) influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace the 5-methyl group on the oxadiazole with electron-withdrawing (e.g., Cl, NO₂) or bulky substituents. Test derivatives against Gram-positive/-negative bacteria to correlate substituent effects with activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for bacterial targets like dihydrofolate reductase (DHFR) .

Q. How to address contradictory antimicrobial activity data across bacterial strains?

  • Methodological Answer :
  • Mechanistic Profiling : Perform enzyme inhibition assays (e.g., β-lactamase or efflux pump inhibition) to identify resistance mechanisms .
  • Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to assess compound penetration into bacterial cells .
  • Synergy Testing : Combine the compound with adjuvants (e.g., EDTA) to overcome resistance .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating the compound from 25–300°C at 10°C/min .

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